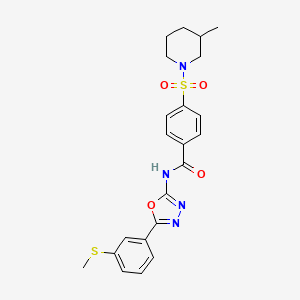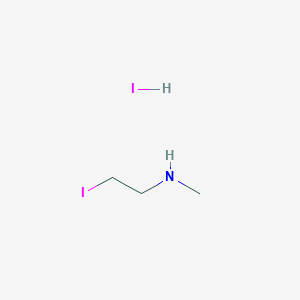![molecular formula C13H25NOSi B2790526 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole CAS No. 2287298-85-3](/img/structure/B2790526.png)
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole is an organosilicon compound featuring a 1,3-oxazole ring substituted with a methyl group at the 4-position and a silicon atom bonded to three isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole typically involves the reaction of 4-methyl-1,3-oxazole with tri(propan-2-yl)silane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or nickel, which facilitates the formation of the silicon-carbon bond. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The isopropyl groups on the silicon atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted silanes.
科学研究应用
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The silicon atom can form strong bonds with various organic and inorganic molecules, facilitating its incorporation into different chemical structures. The oxazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and potential bioactivity.
相似化合物的比较
Similar Compounds
(4-Methyl-1,3-oxazol-2-yl)-tri(methyl)silane: Similar structure but with methyl groups instead of isopropyl groups.
(4-Methyl-1,3-oxazol-2-yl)-tri(ethyl)silane: Similar structure but with ethyl groups instead of isopropyl groups.
(4-Methyl-1,3-oxazol-2-yl)-tri(phenyl)silane: Similar structure but with phenyl groups instead of isopropyl groups.
Uniqueness
4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties
属性
IUPAC Name |
(4-methyl-1,3-oxazol-2-yl)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NOSi/c1-9(2)16(10(3)4,11(5)6)13-14-12(7)8-15-13/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVIFVARUYGQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)[Si](C(C)C)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)
![4-(azepan-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2790446.png)

![1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2790450.png)
![2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B2790451.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2790452.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole](/img/structure/B2790456.png)




![1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2790464.png)
